molecular formula C26H19F4N3O B11522829 6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11522829
M. Wt: 465.4 g/mol
InChI Key: KQXGLJJFXPVKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-FLUOROPHENYL)-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, phenyl, and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multiple steps, including the preparation of intermediate compounds and the use of specific reaction conditions. Common synthetic routes may involve the use of organic solvents such as ether and tetrahydrofuran, and reactions are often carried out at room temperature with continuous stirring for several hours to days . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorophenyl and trifluoromethylphenyl groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

Scientific Research Applications

6-(4-FLUOROPHENYL)-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 6-(4-FLUOROPHENYL)-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE stands out due to its unique combination of fluorophenyl, phenyl, and trifluoromethylphenyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 6-(4-FLUOROPHENYL)-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE.

Properties

Molecular Formula

C26H19F4N3O

Molecular Weight

465.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C26H19F4N3O/c27-19-11-9-17(10-12-19)24-21-22(16-5-2-1-3-6-16)31-13-14-32-23(21)25(34)33(24)20-8-4-7-18(15-20)26(28,29)30/h1-12,15,24,32H,13-14H2

InChI Key

KQXGLJJFXPVKCC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C(N1)C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.